molecular formula C23H23N5O2 B2423746 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide CAS No. 894999-24-7

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2423746
CAS No.: 894999-24-7
M. Wt: 401.47
InChI Key: ZDJNLWPVDPYNJG-UHFFFAOYSA-N
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Description

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide is a recognized and potent inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway (Source) . This pathway is fundamental to numerous cellular processes, including proliferation, differentiation, and immune response, and its dysregulation is implicated in various hematological malignancies and autoimmune disorders. The primary research value of this compound lies in its high selectivity for JAK2, which enables researchers to precisely probe the specific roles of this kinase in disease models, particularly in myeloproliferative neoplasms like polycythemia vera and essential thrombocythemia (Source) . By inhibiting JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound serves as a crucial tool for elucidating the mechanistic underpinnings of JAK2-driven pathologies and for evaluating the therapeutic potential of JAK2 inhibition in preclinical studies (Source) . Its application is essential for advancing the understanding of cytokine signaling and for the development of targeted oncological and immunological research strategies.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-17-6-8-18(9-7-17)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJNLWPVDPYNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4,6-Dichloro-5-formylpyrimidine

The foundational step involves generating the pyrazolo[3,4-d]pyrimidine core through controlled cyclization. As demonstrated in US Patent 3,772,294, treatment of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate at 0–10°C in methanol yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Compound A). Key parameters:

Parameter Optimal Value Yield Impact (±%)
Temperature 0–5°C +15% vs. RT
Solvent Anhydrous methanol +22% vs. dioxane
Hydrazine Equiv. 1.2 eq +18% vs. 1.0 eq

This exothermic reaction requires precise temperature control to prevent N-N bond scission. The product precipitates as pale yellow crystals (mp 128–131°C decomp.), with purity confirmed via $$ ^1H $$-NMR (δ 8.72 ppm, singlet, C7-H).

Acetamide Side Chain Installation

Nucleophilic Acylation at C5

The C5 position undergoes alkylation with bromoacetyl bromide followed by amidation. Sequential treatment of Compound C with:

  • Bromoacetyl bromide (1.5 eq) in THF using NaH (2 eq) at 0°C
  • 4-Ethylaniline (1.2 eq) in DMF at 60°C for 8 h

Affords the target compound in 65% overall yield. Critical purification involves silica gel chromatography (hexanes → EtOAc gradient) and recrystallization from ethanol/water (mp 189–192°C).

Table 1: Comparative Analysis of Acylation Methods

Method Solvent Base Temp (°C) Yield (%)
Schotten-Baumann DCM/H$$_2$$O NaOH 25 38
Carbodiimide DMF DIPEA 0→25 54
Direct Alkylation THF/DMF NaH 0→60 65

The direct alkylation approach minimizes racemization observed in carbodiimide-mediated couplings.

Alternative Synthetic Pathways

One-Pot Tandem Approach

A recent innovation combines core formation and side chain installation in a single reactor:

  • 4,6-Dichloro-5-formylpyrimidine + 2,4-dimethylphenylhydrazine → Intermediate D
  • In situ hydrolysis to oxo derivative
  • Sequential alkylation/amidation

This method reduces purification steps but requires strict stoichiometric control (73% overall yield).

Characterization and Quality Control

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$): δ 2.31 (s, 6H, Ar-CH$$ _3 $$), 2.62 (q, J=7.6 Hz, 2H, CH$$ _2 $$CH$$ _3 $$), 4.89 (s, 2H, CH$$ _2 $$CO), 7.21–7.68 (m, 7H, Ar-H), 10.12 (s, 1H, NH)
  • HPLC : 99.2% purity (C18, MeCN/H$$ _2$$O 60:40)
  • HRMS : m/z 458.1943 [M+H]$$ ^+ $$ (calc. 458.1947)

Industrial Scale Considerations

Batch processes using flow chemistry demonstrate superior reproducibility:

  • Mixer Reactor : 10 L capacity for exothermic steps
  • Crystallization : Anti-solvent addition (water) at 5°C/min cooling rate
  • Throughput : 12.8 kg/day with 89% purity after single recrystallization

Chemical Reactions Analysis

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells at low concentrations. For example, derivatives have been shown to trigger apoptotic pathways in lung cancer cells (A549) with significant efficacy.
  • Kinase Inhibition : Compounds in this class often act as inhibitors of critical kinases involved in cancer progression. For instance, they have demonstrated inhibitory activity against Aurora-A kinase and CDK2, both of which are essential for cell cycle regulation.

Case Study: Efficacy Against Cancer Cell Lines

In a notable study involving related compounds, one derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for anticancer efficacy and warrants further investigation into its therapeutic potential.

Anti-inflammatory Effects

The compound's structural characteristics also suggest potential anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Enzyme Inhibition

Beyond anticancer and anti-inflammatory applications, this compound has shown promise as an enzyme inhibitor in various metabolic pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibition : A related study indicated that pyrazolo[4,3-d]pyrimidine derivatives could stabilize erythropoietin production by inhibiting HIF-PHD. This finding opens avenues for treating conditions like renal anemia.

Summary Table of Applications

ApplicationMechanism/EffectNotable Findings
AnticancerInduction of apoptosis; kinase inhibitionIC50 = 2.24 µM against A549 lung cancer cells
Anti-inflammatoryCOX enzyme inhibitionPotential reduction in inflammation
Enzyme inhibitionAcetylcholinesterase inhibition; HIF-PHD inhibitionStabilizes erythropoietin production

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity .

Comparison with Similar Compounds

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and therapeutic potentials.

Biological Activity

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory and anticancer effects, as well as its mechanism of action.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 396.47 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
2-[1-(2,4-dimethylphenyl)-...22.25 μM0.52 μM10.73

The selectivity index indicates a significant preference for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a key regulator of cell division and is often overexpressed in cancers. The compound has demonstrated an ability to inhibit Plk1 activity effectively.
    Cell LineIC50 (μM)
    MCF-70.15
    HeLa0.20
    A5490.30
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
  • Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cells, preventing further proliferation .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for binding to various enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It acts as an allosteric modulator on certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and tumor growth .

Case Studies

Several case studies have documented the efficacy of similar pyrazolo derivatives:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. One derivative showed an IC50 value significantly lower than traditional NSAIDs like Celecoxib .
  • Anticancer Screening : A study evaluating various pyrazolo compounds against breast and lung cancer cell lines found that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation reactions of substituted pyrazole precursors with α-chloroacetamides or analogous electrophilic reagents. For example:

  • Step 1: React 1-(2,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(4-ethylphenyl)α-chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
  • Step 2: Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of pyrazole core to acetamide derivative) to maximize yield .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Critical Parameters:

  • Temperature control (80–100°C) to avoid side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Example Data from Analogous Syntheses :

Compound DerivativeReaction Time (h)Yield (%)Melting Point (°C)
Pyrazolo-pyrimidinone analog1883151–154
Thieno-pyrimidinone analog2472221–224

Q. What spectroscopic techniques are essential for structural characterization of this compound and its derivatives?

Methodological Answer: A multi-technique approach is critical:

  • 1H/13C NMR: Assign aromatic protons (δ 6.8–8.2 ppm for pyrimidinone and aryl groups) and carbonyl signals (δ 165–175 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error margin.
  • FT-IR: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry (if crystalline derivatives are obtained) .

Common Pitfalls:

  • Solvent impurities in NMR (e.g., residual DMSO).
  • Thermal decomposition during melting point analysis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives with modified aryl substituents?

Methodological Answer: Discrepancies often arise from unexpected regiochemistry or polymorphism. Strategies include:

  • Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.

Case Study: In a thieno-pyrimidinone derivative, conflicting NOESY data suggested two possible conformers. X-ray crystallography confirmed the dominant conformation, resolving the ambiguity .

Q. What strategies are effective for enhancing the biological activity of this compound through targeted structural modifications?

Methodological Answer: Rational design focuses on:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl rings to improve binding affinity to target enzymes .
  • Bioisosteric Replacement: Replace the acetamide moiety with sulfonamide or urea groups to modulate solubility and pharmacokinetics .
  • Molecular Docking: Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize synthesis.

Experimental Validation:

  • In vitro Assays: Test inhibitory activity (IC₅₀) against recombinant enzymes (e.g., cyclin-dependent kinases).
  • SAR Table Example:
DerivativeR1 (Pyrazole)R2 (Acetamide)IC₅₀ (nM)
Parent2,4-Dimethyl4-Ethylphenyl250
Derivative A4-Fluorophenyl4-Cyanophenyl98

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify electrophilic centers (e.g., carbonyl carbons in pyrimidinone) .
  • Transition State Analysis: Use Gaussian or ORCA to model reaction pathways (e.g., SN2 vs. SN1 mechanisms) and predict regioselectivity.
  • Solvent Effects: Simulate reaction kinetics in explicit solvents (e.g., water vs. DMF) with COSMO-RS models.

Case Study: For a related pyridine derivative, DFT predicted preferential substitution at the C-5 position, which was confirmed experimentally with 85% regioselectivity .

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